6-(2,6-Dioxopiperidin-1-yl)hexanoic acid
CAS No.: 500118-90-1
Cat. No.: VC6489450
Molecular Formula: C11H17NO4
Molecular Weight: 227.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 500118-90-1 |
|---|---|
| Molecular Formula | C11H17NO4 |
| Molecular Weight | 227.26 |
| IUPAC Name | 6-(2,6-dioxopiperidin-1-yl)hexanoic acid |
| Standard InChI | InChI=1S/C11H17NO4/c13-9-5-4-6-10(14)12(9)8-3-1-2-7-11(15)16/h1-8H2,(H,15,16) |
| Standard InChI Key | NNQVXEGUXLFWMN-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C(=O)C1)CCCCCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
6-(2,6-Dioxopiperidin-1-yl)hexanoic acid is characterized by the molecular formula and a molecular weight of 227.26 g/mol . The IUPAC name, 6-(2,6-dioxopiperidin-1-yl)hexanoic acid, reflects its structural features: a six-carbon aliphatic chain (hexanoic acid) terminated by a carboxylic acid group and a 2,6-dioxopiperidine ring. The SMILES notation C1CC(=O)N(C(=O)C1)CCCCCC(=O)O provides a detailed representation of its atomic connectivity.
Table 1: Key Chemical Properties of 6-(2,6-Dioxopiperidin-1-yl)hexanoic Acid
| Property | Value |
|---|---|
| CAS No. | 500118-90-1 |
| Molecular Formula | |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | 6-(2,6-dioxopiperidin-1-yl)hexanoic acid |
| SMILES | C1CC(=O)N(C(=O)C1)CCCCCC(=O)O |
| Hazard Classification | Irritant (Xi) |
The compound’s solubility profile remains undocumented in aqueous or organic solvents, necessitating empirical determination for specific applications . Its dual functionality—a carboxylic acid and a dioxopiperidine ring—enables diverse reactivity, particularly in conjugation reactions critical for PROTAC synthesis .
Biological Applications in Targeted Protein Degradation
PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to tag specific proteins for proteasomal degradation. The incorporation of 6-(2,6-dioxopiperidin-1-yl)hexanoic acid into PROTAC designs leverages its dioxopiperidine ring, which may interact with CRBN, a component of the E3 ligase complex . In a landmark study, PROTACs featuring analogous dioxopiperidine derivatives induced dose-dependent degradation of the α1A-adrenergic receptor (α1A-AR), achieving 94% degradation at 10 µM concentrations . This activity translated to antitumor effects in prostate cancer models, with compound 9c reducing tumor growth by 60% in vivo .
The compound’s hexanoic acid chain likely contributes to PROTAC efficacy by providing optimal spatial separation between the target protein and E3 ligase. Comparative studies show that PROTACs with longer, flexible linkers exhibit enhanced degradation kinetics, as rigid or short linkers impede ternary complex formation . For example, EGFR-targeting PROTACs with alkylene linkers of varying lengths demonstrated that 6–10 methylene units maximized degradation efficiency, underscoring the importance of linker design .
Comparative Analysis with Related Compounds
The compound’s unique combination of a dioxopiperidine ring and hexanoic acid chain distinguishes it from simpler derivatives like 2,5-dioxopyrrolidine or N-hydroxyethylpiperidine. These structural features enhance its utility in PROTAC synthesis, where the dioxopiperidine moiety recruits CRBN, and the hexanoic acid spacer ensures proper orientation. In contrast, PROTACs using shorter linkers (e.g., compound 9b in the α1A-AR study) showed minimal degradation activity, highlighting the critical role of linker length .
“The development of PROTACs represents a paradigm shift in drug discovery, enabling selective degradation of pathogenic proteins previously deemed inaccessible.”
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